Fludrocortisone - 127-31-1

Fludrocortisone

Catalog Number: EVT-268285
CAS Number: 127-31-1
Molecular Formula: C21H29FO5
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fludrocortisone acetate is a synthetic mineralocorticoid, a class of steroid hormones produced by the adrenal cortex that primarily regulate electrolyte balance. [, , , , , ] It is a halogenated derivative of hydrocortisone, with the chemical name 9α-Fluorohydrocortisone. [] Its primary function is to promote the reabsorption of sodium and increase the urinary excretion of potassium and hydrogen ions in the distal tubule of the kidney. [] This leads to an increase in plasma volume and blood pressure, making it a valuable tool for studying various physiological processes and treating specific conditions in a research setting. [, ]

Future Directions
  • Exploring the potential of selective mineralocorticoid receptor modulators (SMRMs) as safer alternatives to fludrocortisone, minimizing adverse effects while preserving therapeutic benefits. []
  • Investigating the role of fludrocortisone in managing rare conditions, such as adrenoleukodystrophy and Aldosterone Synthase Deficiency, and developing tailored treatment strategies. [, ]

Hydrocortisone

Relevance: Hydrocortisone is structurally similar to Fludrocortisone, differing only in the absence of a fluorine atom at the 9α position. [] While both compounds exhibit glucocorticoid activity, Fludrocortisone demonstrates a significantly higher potency, approximately 10-15 times that of hydrocortisone. [] Moreover, Fludrocortisone possesses a much stronger mineralocorticoid effect compared to hydrocortisone. Several studies have explored the combined use of hydrocortisone and Fludrocortisone in managing septic shock, suggesting potential synergistic benefits. [, , , , , , , , ]

Pyridostigmine

Relevance: One study directly compared the effects of Fludrocortisone with pyridostigmine in treating orthostatic hypotension in patients with Parkinson's disease. [] This comparison highlights the potential of both medications in addressing this condition. While the study found a statistically significant improvement in diastolic blood pressure with Fludrocortisone compared to pyridostigmine, the evidence supporting this finding was deemed to be of very low certainty. []

Sodium Chloride (Salt)

Relevance: Sodium chloride intake can influence the efficacy and dosage adjustments of Fludrocortisone. [, , ] High salt intake can amplify the sodium-retaining effects of Fludrocortisone, potentially leading to fluid overload and hypertension. [, ] Conversely, low sodium intake may necessitate higher doses of Fludrocortisone to achieve adequate mineralocorticoid effects. [, ] Studies have explored the combined use of Fludrocortisone and salt loading in diagnosing primary hyperaldosteronism, where salt suppression of aldosterone secretion is typically impaired. [, ]

Potassium

Relevance: Fludrocortisone administration can lead to hypokalemia (low potassium levels) as a potential side effect. [, , , , ] This effect is attributed to Fludrocortisone's mineralocorticoid action, promoting potassium excretion in the kidneys. [, ] Monitoring potassium levels is crucial during Fludrocortisone therapy, and potassium supplementation may be necessary to prevent or correct hypokalemia. [, , ]

Flutamide

Relevance: In a study on congenital adrenal hyperplasia, Flutamide was used alongside testolactone, reduced hydrocortisone dose, and Fludrocortisone. [, ] The rationale behind this approach was to block androgen action using Flutamide and testolactone, potentially allowing for a reduction in the required hydrocortisone dose and thus mitigating its adverse effects. [, ] Findings indicated that Flutamide, in this combination, decreased cortisol clearance, necessitating a dosage adjustment of hydrocortisone. []

Testolactone

Relevance: Testolactone, alongside flutamide, reduced hydrocortisone dose, and Fludrocortisone, was studied as a treatment regimen for congenital adrenal hyperplasia. [, ] The aim was to suppress androgen action using Testolactone and flutamide, potentially enabling a reduction in the required hydrocortisone dose. [, ] This approach aimed to improve growth and bone maturation while minimizing hydrocortisone-related side effects. []

Synthesis Analysis

Fludrocortisone can be synthesized through several methods, with one common approach involving the fluorination of hydrocortisone. The synthesis typically includes the following steps:

  1. Starting Material: Hydrocortisone or related steroid precursors are used as the base compound.
  2. Fluorination: The 9α position of the steroid structure is targeted for fluorination using reagents such as pyridine hydrogen fluoride. This reaction is crucial as it significantly increases the mineralocorticoid activity of the resultant compound .
  3. Purification: Following the reaction, the product is purified through methods such as column chromatography to isolate fludrocortisone acetate, which is often obtained as a white crystalline solid with high purity levels (typically above 97%) .
Chemical Reactions Analysis

Fludrocortisone undergoes various chemical reactions that are critical for both its synthesis and metabolic processing:

These reactions highlight fludrocortisone's unique chemical behavior compared to non-fluorinated corticosteroids.

Mechanism of Action

Fludrocortisone exerts its effects primarily through binding to mineralocorticoid receptors located in renal tissues. The mechanism involves:

  1. Receptor Binding: Fludrocortisone binds to mineralocorticoid receptors with high affinity, leading to receptor activation.
  2. Gene Expression Modulation: Activation of these receptors results in alterations in gene transcription that increase the expression of sodium channels and sodium-potassium ATPase pumps in renal tubular cells.
  3. Sodium Retention and Potassium Excretion: This cascade leads to enhanced sodium reabsorption from urine back into the bloodstream while promoting potassium excretion, thereby regulating blood pressure and plasma electrolyte levels .

The potency of fludrocortisone as a mineralocorticoid is approximately 200-400 times greater than that of cortisol, making it particularly effective for therapeutic use in patients with adrenal insufficiency .

Physical and Chemical Properties Analysis

Fludrocortisone exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 392.44 g/mol.
  • Solubility: It is soluble in organic solvents like ethanol and dichloromethane but has limited solubility in water.
  • Stability: Fludrocortisone is relatively stable under normal storage conditions but should be protected from light and moisture to prevent degradation .
  • Melting Point: The melting point typically ranges around 220-225 °C.

These properties are essential for understanding its formulation and storage requirements in pharmaceutical applications.

Applications

Fludrocortisone has several significant applications in clinical medicine:

  1. Adrenal Insufficiency Treatment: It is primarily used to treat conditions like Addison's disease where there is insufficient endogenous aldosterone production.
  2. Orthostatic Hypotension Management: Fludrocortisone can be prescribed to manage orthostatic hypotension by enhancing blood volume through sodium retention.
  3. Septic Shock Therapy: Recent studies have indicated that fludrocortisone may improve outcomes in septic shock when used alongside other corticosteroids like hydrocortisone, reducing mortality rates significantly .
Introduction to Fludrocortisone

Historical Development and Clinical Adoption

Fludrocortisone acetate (C₂₃H₃₁FO₆), a 9α-fluorinated cortisol derivative, was patented in 1953 following systematic structural modifications of natural corticosteroids [5] [1]. This fluorine substitution conferred unparalleled mineralocorticoid potency—250–800 times greater than cortisol—while maintaining only modest glucocorticoid activity (10× cortisol) [5] [9]. Its introduction in 1954 marked the first synthetic corticosteroid and first fluorine-containing pharmaceutical, revolutionizing management of salt-wasting endocrinopathies [5]. Initially indicated for adrenal insufficiency and congenital adrenal hyperplasia (CAH), fludrocortisone rapidly became essential for replacing aldosterone’s physiological functions [1] [9]. By the 1970s, off-label applications emerged for autonomic disorders, particularly neurogenic orthostatic hypotension, leveraging its volume-expanding properties [2] [8]. The World Health Organization recognized its therapeutic indispensability by listing it as an Essential Medicine, cementing its global clinical role [1] [5].

Table 1: Key Chemical Properties of Fludrocortisone Acetate

PropertySpecification
Chemical Name(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one acetate
Molecular FormulaC₂₃H₃₁FO₆
Molecular Weight422.493 g/mol
Elimination Half-life (Human)3.5–6 hours
Mineralocorticoid Potency (vs. Cortisol)250–800×
Primary Metabolic SiteLiver (hydrolysis by esterases)

Role in Modern Endocrinology and Critical Care

In endocrinology, fludrocortisone remains the primary mineralocorticoid replacement for adrenal insufficiency syndromes. It directly targets renal distal tubules and collecting ducts, activating epithelial sodium channels (ENaC) and promoting sodium reabsorption alongside potassium/hydrogen ion excretion [1] [9]. This action expands extracellular fluid volume and potentiates vasoconstrictive responses to norepinephrine and angiotensin II—mechanisms critical for maintaining perfusion pressure [1]. Beyond classical indications, fludrocortisone is guideline-endorsed for:

  • Postural Orthostatic Tachycardia Syndrome (POTS): The 2015 Heart Rhythm Society recommends it to reduce tachycardia and syncope by stabilizing intravascular volume [1].
  • Septic Shock: Combined with hydrocortisone, it demonstrates mortality reduction in multiple trials. The APROCCHSS trial (n=1,241) showed a 5.6% absolute decrease in 90-day mortality (35.4% vs. 41.0%, p=0.04) [6] [3].

Table 2: Evidence Summary for Fludrocortisone in Critical Care

Trial (Year)PopulationInterventionKey Outcome
APROCCHSS (2018)Septic ShockHydrocortisone + Fludrocortisone vs. Placebo90-day mortality: 35.4% vs. 41.0% (p=0.04)
FluDReSS (2024)Septic ShockHydrocortisone + Fludrocortisone (50–200 µg/day)No difference in shock resolution time vs. hydrocortisone alone
COIITSS (2010)Septic ShockIntensive insulin + Hydrocortisone ± FludrocortisoneMortality trend: 42.9% (with FC) vs. 45.8% (without)

Pharmacokinetically, fludrocortisone acetate acts as a prodrug hydrolyzed by hepatic esterases to active fludrocortisone. It achieves peak plasma concentrations within 0.5–2 hours post-oral administration, with 97% bioavailability in critically ill patients despite variable absorption [3] [6]. Its plasma half-life (3.5–6 hours) necessitates daily dosing, though volume expansion effects persist due to sustained renal sodium retention [1] [9].

Global Health Relevance in Endocrine Disorders

Fludrocortisone’s inclusion on the WHO Essential Medicines List underscores its lifesaving role in resource-limited settings where adrenal crises carry high mortality. An estimated 75% of congenital adrenal hyperplasia (21-hydroxylase deficiency) cases exhibit mineralocorticoid deficiency requiring fludrocortisone to prevent hyponatremic crises and growth impairment in children [1] [5]. Nevertheless, significant access barriers persist:

  • Cost Volatility: In the UK, Aspen Pharmaceuticals inflated prices by 1,800% before competition from Mylan, Accord, and Tillomed improved affordability [7].
  • Storage Limitations: "Cold-chain" formulations requiring refrigeration remain impractical in tropical regions, though ambient-stable tablets (e.g., Mylan) now broaden accessibility [7].
  • Diagnostic Gaps: Up to 50% of Addison’s disease cases in low-income countries remain undiagnosed, delaying fludrocortisone initiation [1].

Global disease burden analyses indicate that adrenal disorders affect 120–144/million, with fludrocortisone enabling functional survival. Its off-label use for cerebral salt-wasting syndrome in neurocritical care further amplifies its therapeutic footprint [1] [9].

Table 3: Global Access Barriers and Solutions for Fludrocortisone

Access BarrierImpactMitigation Strategies
Cost Inflation (e.g., UK)1,800% price increase by Aspen (2016)Multi-manufacturer competition (Mylan/Accord)
Cold Storage RequirementsReduced usability in tropical regionsAmbient-stable formulations (25°C/60% RH)
Dosing Precision NeedsTablet splitting in low-resource settingsMHRA-enforced content uniformity (±5% dose tolerance)
Limited Production SitesSupply chain vulnerabilitiesGeographically distributed manufacturing

Properties

CAS Number

127-31-1

Product Name

Fludrocortisone

IUPAC Name

(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H29FO5

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1

InChI Key

AAXVEMMRQDVLJB-BULBTXNYSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F

Solubility

In water, 140 mg/L at 25 °C
2.24e-01 g/L

Synonyms

9 alpha Fludrohydrocortisone
9 alpha Fluoro 17 Hydroxycorticosterone
9 alpha Fluorohydrocortisone
9 alpha-Fluoro-17-Hydroxycorticosterone
9 alpha-Fluorohydrocortisone
9 Fluoro 17 Hydroxycortisone
9 Fluorocortisol
9 Fluorohydrocortisone
9-Fluoro-17-Hydroxycortisone
9-Fluorocortisol
9-Fluorohydrocortisone
Astonin
Astonin H
Astonin Merck
Astonin-H
FCOL
Fludrocortisone
Merck, Astonin

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.